An In-depth Technical Guide to the Chemical Properties of Azide-PEG3-Sulfone-PEG3-Azide
An In-depth Technical Guide to the Chemical Properties of Azide-PEG3-Sulfone-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG3-Sulfone-PEG3-Azide is a heterobifunctional linker molecule designed for applications in bioconjugation and is of particular interest in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and methodologies for its application in research and drug development. The molecule features two azide (B81097) termini for bioorthogonal "click" chemistry reactions and a central sulfone moiety that can react with thiol groups. The two polyethylene (B3416737) glycol (PEG3) spacers enhance aqueous solubility and provide a defined distance between conjugated molecules.[2]
Chemical and Physical Properties
Quantitative data for Azide-PEG3-Sulfone-PEG3-Azide is primarily available from chemical suppliers. It is crucial to note that properties may vary slightly between different manufacturers. The data presented below is a summary of available information for compounds identified by CAS Number 2055024-45-6 and related structures.
| Property | Value | Source |
| CAS Number | 2055024-45-6 | [3][4] |
| Molecular Formula | C₁₄H₂₈N₆O₇S (Note: Varies by supplier, verify with specific product) | [5] |
| Molecular Weight | ~424.47 g/mol (Note: Varies by supplier, verify with specific product) | [5] |
| Purity | >95.00% | [3] |
| Appearance | Typically exists as a solid at room temperature. | [5] |
| Solubility | Soluble in DMSO. The PEG components suggest good water solubility. | [5][6][7] |
| Storage Conditions | Store at -20°C for long-term stability. | [5] |
Note: The molecular formula and weight can differ based on the exact structure of the PEG and sulfone components. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.
Reactivity and Applications
The utility of Azide-PEG3-Sulfone-PEG3-Azide stems from its three reactive moieties: two terminal azides and a central sulfone group.
Azide Groups: Bioorthogonal Ligation
The azide (-N₃) groups are stable and selectively react with alkynes in "click chemistry" reactions.[1] This allows for the precise and efficient covalent linkage to biomolecules or other molecular constructs that have been functionalized with an alkyne. Two primary forms of azide-alkyne cycloaddition are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a potentially cytotoxic copper catalyst, making it ideal for live-cell applications.[1]
Sulfone Group: Thiol Reactivity
The sulfone group within the linker is reactive towards thiol (-SH) groups, such as those found in the side chains of cysteine residues in proteins.[2][8] Vinyl sulfones, a related class of thiol-reactive linkers, are known to react specifically with free thiols under mildly acidic to neutral conditions.[9] This reactivity allows for the site-specific conjugation to proteins, particularly at cysteine residues that may be naturally present or introduced through genetic engineering.
Applications in Drug Development
The trifunctional nature of this linker makes it a versatile tool in constructing complex biomolecular architectures:
-
PROTACs: Azide-PEG3-Sulfone-PEG3-Azide can be used to synthesize PROTACs, which are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] The two azide ends can be used to attach a ligand for the target protein and a ligand for the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody.[10] For instance, the sulfone group could react with a cysteine in the antibody, and one of the azide groups could be used to attach the drug payload via click chemistry. The second azide provides an additional point for modification, perhaps with an imaging agent or a solubility enhancer.
-
Bioconjugation and Labeling: This linker is also suitable for general bioconjugation applications, such as labeling proteins with fluorescent dyes or immobilizing them on surfaces.[10]
Experimental Protocols
The following are generalized protocols for the key reactions involving Azide-PEG3-Sulfone-PEG3-Azide. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to Azide-PEG3-Sulfone-PEG3-Azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG3-Sulfone-PEG3-Azide
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Desalting column for purification
Procedure:
-
Prepare a stock solution of Azide-PEG3-Sulfone-PEG3-Azide in DMSO (e.g., 10 mM).
-
In a reaction tube, add the alkyne-modified protein to the desired final concentration.
-
Add the Azide-PEG3-Sulfone-PEG3-Azide stock solution to achieve a 5-10 fold molar excess over the protein.
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA solutions.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄/THPTA premix.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the conjugate using a desalting column to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to Azide-PEG3-Sulfone-PEG3-Azide.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG3-Sulfone-PEG3-Azide
-
DMSO
-
Desalting column or HPLC for purification
Procedure:
-
Prepare a stock solution of Azide-PEG3-Sulfone-PEG3-Azide in DMSO (e.g., 10 mM).
-
In a reaction tube, combine the DBCO-functionalized molecule and a 1.5-3 fold molar excess of Azide-PEG3-Sulfone-PEG3-Azide.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation if the molecules are sensitive.
-
Monitor the reaction progress.
-
Purify the final conjugate to remove unreacted linker.
Protocol 3: Thiol-Sulfone Conjugation
This protocol provides a general method for conjugating Azide-PEG3-Sulfone-PEG3-Azide to a protein via a cysteine residue.
Materials:
-
Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 7.0-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.
-
Azide-PEG3-Sulfone-PEG3-Azide
-
DMSO
-
Desalting column for purification
Procedure:
-
Prepare a stock solution of Azide-PEG3-Sulfone-PEG3-Azide in DMSO.
-
Add a 5-20 fold molar excess of the Azide-PEG3-Sulfone-PEG3-Azide solution to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the conjugation efficiency.
-
Purify the conjugate using a desalting column.
Visualizations
Reaction Workflows
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Application in PROTAC Synthesis
Caption: Logical workflow for the synthesis of a PROTAC using the bifunctional azide linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 3. Azide-PEG3-Sulfone-PEG3-azide | China | Manufacturer | Xian confluore Biological Technology Co., Ltd. [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. m-PEG3-Sulfone-PEG3-azide | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. guidechem.com [guidechem.com]
- 8. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis-sulfone-PEG3-azide | CAS:1802908-01-5 | AxisPharm [axispharm.com]
